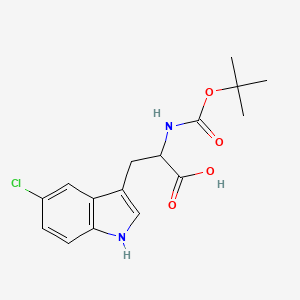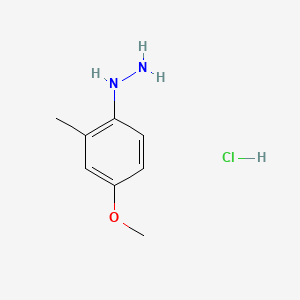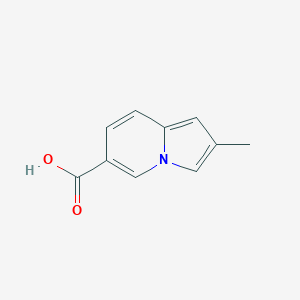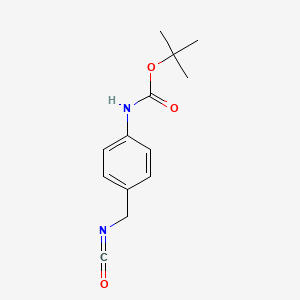
Boc-5-chloro-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-5-chloro-DL-tryptophan is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of tryptophan, an essential amino acid that is important for the synthesis of proteins and neurotransmitters in the human body. This compound is a modified version of tryptophan that has been used in scientific research to study its biochemical and physiological effects, as well as its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Peptide Chemistry : Boc-5-chloro-DL-tryptophan and its derivatives are key components in peptide chemistry. Mollica et al. (2011) detailed the synthesis of 5,6-Dibromo-tryptophan derivatives for peptide synthesis, highlighting their relevance in bioactive compounds (Mollica et al., 2011).
Polymer Synthesis : In the field of polymer chemistry, Roy et al. (2013) discussed the polymerization of methacrylate monomers having chiral tryptophan moieties. This process is crucial for creating biocompatible fluorescent cationic chiral polymers with smart pH-responsiveness, useful in siRNA delivery (Roy et al., 2013).
Biocatalysis : Frese et al. (2016) combined biocatalytic halogenation of L-tryptophan with Suzuki–Miyaura cross-coupling reactions, leading to the synthesis of diverse aryl-substituted tryptophan derivatives. This modular synthesis approach is significant for peptide or peptidomimetic synthesis (Frese et al., 2016).
Drug Delivery : Voda et al. (2016) reported the synthesis of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) amphiphilic copolymers. These are significant for potential drug delivery applications, particularly for controlling drug release through secondary structure formation (Voda et al., 2016).
Stereoselectivity in Synthesis : Zhang and Cook (1995) discussed the asymmetric Pictet-Spengler reaction of Na-BOC protected tryptophans, demonstrating the influence of the BOC group on reactivity and stereoselectivity. This finding is crucial for constructing complex alkaloids (Zhang & Cook, 1995).
Surface Science : Crawford et al. (1994) studied the air/water interface of aqueous (t-butyloxycarbonyl)-tryptophan-tryptophan (Boc-Trp-Trp) using surface second harmonic generation. This research contributes to our understanding of Langmuir-like adsorption isotherms and the differential behavior of enantiomers (Crawford et al., 1994).
Nuclear Magnetic Resonance Studies : Zhao et al. (2007) reported on the determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan, which is significant for understanding the orientation and dynamics of biomacromolecules (Zhao et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Boc-5-chloro-DL-tryptophan is a biochemical compound used in proteomics research . .
Mode of Action
It’s likely that the compound interacts with its targets in a manner that influences protein synthesis or modification, given its use in proteomics research .
Biochemical Pathways
Given its role in proteomics research, it may be involved in pathways related to protein synthesis, modification, or degradation .
Result of Action
As a biochemical used in proteomics research, it may influence protein-related processes at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624583 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361576-61-6 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)


![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)



